molecular formula C25H22Br2N2O5 B12016755 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 765288-96-8

4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12016755
CAS No.: 765288-96-8
M. Wt: 590.3 g/mol
InChI Key: VXZPPXQVMCQKIM-RWPZCVJISA-N
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Description

4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C29H31BrN2O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromophenol with bromoacetyl bromide in the presence of a base such as pyridine to form 4-bromophenoxyacetyl bromide.

    Hydrazone Formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.

    Coupling Reaction: The final step involves coupling the carbohydrazonoyl intermediate with 4-bromo-2-hydroxybenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The phenolic and hydrazone groups can participate in oxidation and reduction reactions, respectively.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like DMF (dimethylformamide).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the hydrazone or phenolic groups.

    Hydrolysis: 4-bromo-2-hydroxybenzoic acid and 4-propoxyphenol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The brominated phenyl groups can interact with biological macromolecules, providing insights into their function and structure.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require brominated aromatic compounds for enhanced performance.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl groups can form halogen bonds with amino acid residues in proteins, affecting their activity. The hydrazone moiety can participate in redox reactions, altering the redox state of the target molecules and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
  • 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Uniqueness

Compared to similar compounds, 4-Bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is unique due to the presence of both brominated phenyl groups and a propoxybenzoate moiety. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

765288-96-8

Molecular Formula

C25H22Br2N2O5

Molecular Weight

590.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C25H22Br2N2O5/c1-2-13-32-21-8-3-17(4-9-21)25(31)34-23-12-7-20(27)14-18(23)15-28-29-24(30)16-33-22-10-5-19(26)6-11-22/h3-12,14-15H,2,13,16H2,1H3,(H,29,30)/b28-15+

InChI Key

VXZPPXQVMCQKIM-RWPZCVJISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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